molecular formula C15H16N2O4S B2380065 Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate CAS No. 313226-53-8

Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate

Cat. No. B2380065
CAS RN: 313226-53-8
M. Wt: 320.36
InChI Key: LMOXMVZMHJCRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also referred to as EMT or NSC 401295 and is a thiazole derivative.

Scientific Research Applications

Synthesis of Complex Compounds

  • Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate is used in the synthesis of various complex compounds. For example, it plays a role in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline, a compound with potential applications in pharmaceuticals and materials science (Pokhodylo & Obushak, 2019).

Molecular Modifications and Analysis

  • The compound is modified for the synthesis of derivatives with potential antimicrobial activities. A study has demonstrated its utility in preparing compounds that exhibit antimicrobial properties against various bacterial and fungal strains (Desai, Bhatt & Joshi, 2019).

Catalytic Applications

  • It is used in the catalytic synthesis of other organic compounds. For instance, its derivatives are employed in the synthesis of lignan conjugates, which show significant antimicrobial and antioxidant activities (Raghavendra et al., 2016).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate are explored for their potential as receptor antagonists and for their binding affinities in various biological studies (Zhuang et al., 1994).

Fluorescent Probes and Diagnostics

  • It has applications in the development of fluorescent probes for biomedical research. For example, a study has shown its application in the design of a probe for the detection of biothiols in living cells, which is critical for understanding cellular functions (Wang et al., 2017).

Mechanism of Action

Target of Action

The primary target of Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate, also known as Glyburide, is the ATP-sensitive potassium channels on pancreatic beta cells . These channels are known as sulfonylurea receptor 1 (SUR1) .

Mode of Action

Glyburide acts by closing ATP-sensitive potassium channels on pancreatic beta cells . This action reduces potassium conductance and causes depolarization of the membrane . Depolarization stimulates calcium ion influx through voltage-sensitive calcium channels, raising intracellular concentrations of calcium ions, which induces the secretion, or exocytosis, of insulin .

Biochemical Pathways

The closure of ATP-sensitive potassium channels leads to the depolarization of the beta cell membrane, which opens voltage-dependent calcium channels . The increase in intracellular calcium leads to the fusion of insulin granules with the cell membrane, resulting in insulin release .

Pharmacokinetics

It is known that the drug is absorbed in the gastrointestinal tract and undergoes extensive metabolism in the liver . The metabolites are excreted in the urine and feces

Result of Action

The primary result of Glyburide’s action is the lowering of blood glucose levels . This is achieved through the stimulation of insulin release from the pancreas, an effect dependent upon functioning beta cells in the pancreatic islets . With chronic administration in Type II diabetic patients, the blood glucose lowering effect persists despite a gradual decline in the insulin secretory response to the drug .

Action Environment

The efficacy and stability of Glyburide can be influenced by various environmental factors. For instance, factors such as diet, exercise, stress, illness, or changes in medication can affect blood glucose levels and thus the efficacy of Glyburide . Additionally, the stability of the drug can be affected by storage conditions . .

properties

IUPAC Name

ethyl 2-[(2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-4-21-14(19)12-9(2)16-15(22-12)17-13(18)10-7-5-6-8-11(10)20-3/h5-8H,4H2,1-3H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOXMVZMHJCRNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.